(5E)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes a thioxo group and a hydroxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The thioxo group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl D-glucopyranoside: This compound shares a similar hydroxyphenyl structure but differs in its glycoside linkage.
4′,5,7-Trihydroxy-6-methoxyflavone: Another compound with a hydroxyphenyl group, but with additional methoxy and flavone functionalities.
Uniqueness
3-ETHYL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of a thioxo group and a hydroxyphenylmethylidene moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-2-14-11(16)10(13-12(14)17)7-8-3-5-9(15)6-4-8/h3-7,15H,2H2,1H3,(H,13,17)/b10-7+ |
InChI Key |
OEOOCCFSYTYGBO-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S |
Origin of Product |
United States |
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